2-(Furan-2-yl)pyrrolidine is a compound with the CAS Number: 90086-89-8. It has a molecular weight of 137.18 and is a liquid in its physical form.
Synthesis Analysis
Pyrrolidine derivatives have been synthesized using two main approaches. The first involves modification of an existing heterocyclic ring, while the second combines methods that enable the synthesis of target compounds through intermolecular cyclization of precursor molecules, which already contain the desired hetaryl moiety.
Molecular Structure Analysis
The InChI code for 2-(Furan-2-yl)pyrrolidine is 1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2.
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(Furan-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. They are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization.
Physical And Chemical Properties Analysis
2-(Furan-2-yl)pyrrolidine is a liquid. It has a molecular weight of 137.18. More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the search results.
Synthesis Analysis
Silver(I)-Catalyzed Tandem Reaction: This method employs readily available enynones and 4-alkenyl isoxazoles as starting materials. Silver(I) catalysis enables a cascade reaction involving (2-furyl)metal carbene intermediate formation, N-O bond cleavage, rearrangement, 6π electrocyclization, and [, ] H-shift, ultimately yielding 2-(furan-2-yl)-1,2-dihydropyridines. [] This approach stands out for its atom economy and the ability to construct both the 1,2-dihydropyridine and furan frameworks in a single pot.
Compound Description: F3-A is a bioactive molecule isolated from aqueous glucose and lysine Maillard reaction (MR) model systems []. Demonstrating significant nitric oxide (NO) inhibitory activity in Caco-2 cells, F3-A exhibits comparable efficacy to established inhibitors like aminoguanidine and pyrrolidine dithiocarbamate []. This bioactivity suggests a potential role for F3-A in mitigating intestinal inflammation []. Further research identified optimized recovery conditions for F3-A, utilizing dichloromethane extraction at pH 12 []. Analysis of various breads revealed varying F3-A concentrations depending on bread type and toasting levels, with higher levels generally observed in whole wheat bread and toasted varieties []. In vitro studies using Caco-2 cell monolayers confirmed F3-A bioavailability, demonstrating an apparent permeability coefficient (Papp) similar to propranolol, a drug known for high passive transcellular absorption [].
2-(Furan-2-yl)-1,2-dihydropyridine
Compound Description: 2-(Furan-2-yl)-1,2-dihydropyridines are synthesized through a silver(I)-catalyzed tandem reaction involving enynones and 4-alkenyl isoxazoles []. This reaction sequence involves the formation of a (2-furyl)metal carbene intermediate, N-O bond cleavage in the isoxazole, a 6π electrocyclic reaction, and a [, ] H-shift []. This efficient one-pot synthesis method allows for the simultaneous construction of both the 1,2-dihydropyridine and furan frameworks [].
4-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one
Compound Description: 4-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives are synthesized through a silver(I)-catalyzed domino reaction involving enynones and enamines []. This intricate reaction cascade includes cyclization, cyclopropanation, ring-cleavage, and nucleophilic substitution steps, ultimately leading to the formation of both the furan and pyrrolinone rings in a single reaction vessel []. This method offers several advantages, including high chemoselectivity, mild reaction conditions, operational simplicity, and rapid reaction times [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent Src family tyrosine kinase (SFK)/Bcl-Abl kinase inhibitor. Inhibits growth of Bcr-Abl–dependent chronic myeloid leukemia xenografts in nude mice. Anti-tumor activity in vivo. Dasatinib is a potent inhibitor of the non-receptor tyrosine kinases Abl and Src as well as other members of the Src family. It is effective at sub-nanomolar concentrations, inhibiting Src, Abl, and Lck with IC50 values of 0.05, 0.5, and 0.4 nM, respectively. At nanomolar concentrations, dasatinib also blocks the activity of several other receptor and non-receptor tyrosine kinases, plus drug resistant mutants. Because of these activities, dasatinib has potential therapeutic value in diseases that are characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease. Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury. Dasatinib, also known as sprycel or anh. dasatinib, belongs to the class of organic compounds known as aromatic anilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group. They have the general structure RNC(=O)R', where R= benzene, and R = aryl group. Dasatinib is a drug which is used for the treatment of adults with chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia with resistance or intolerance to prior therapy. also indicated for the treatment of adults with philadelphia chromosome-positive acute lymphoblastic leukemia with resistance or intolerance to prior therapy. Dasatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dasatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, dasatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, dasatinib is involved in the dasatinib inhibition OF BCR-abl pathway.
The jumonji domain-containing protein 2 (JMJD2) subfamily of histone demethylases have been shown to catalyze demethylation of the methylated forms of histone 3 lysine 9 (H3K9) and H3K36 in vitro and in cells. Because histone demethylases are implicated in certain diseases, including cancer, selective inhibitors are candidate anticancer agents as well as potential tools for elucidating the biological functions of JMJDs. N-Oxalylglycine, the amide analog of α-ketoglutarate, is a cell permeable inhibitor of α-ketoglutarate-dependent enzymes, including JMJD2A, JMJD2C, and JMJD2E (IC50s = 250, 500, and 24 μM, respectively). It can also inhibit the prolyl hydroxylase domain-containing proteins PHD1 and PHD2 with IC50 values of 2.1 and 5.6 μM, respectively. N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.